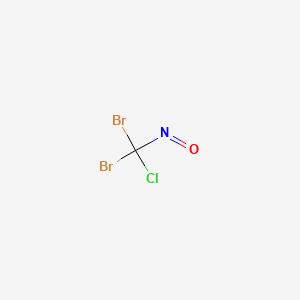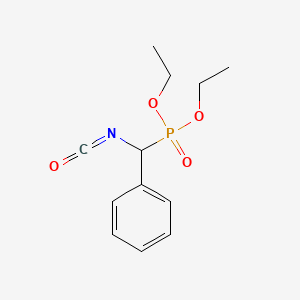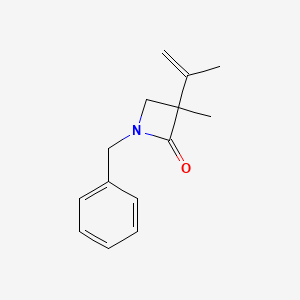
Methane, dibromochloronitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, dibromochloronitroso- is a chemical compound with the molecular formula CHBr2ClNO It is a halogenated methane derivative, characterized by the presence of bromine, chlorine, and nitroso groups attached to the methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methane, dibromochloronitroso- typically involves the halogenation of methane under controlled conditions. One common method is the radical halogenation process, where methane reacts with bromine and chlorine in the presence of a radical initiator such as ultraviolet light or heat. The reaction proceeds through a radical chain mechanism, involving initiation, propagation, and termination steps .
Industrial Production Methods: Industrial production of methane, dibromochloronitroso- may involve large-scale halogenation processes, where methane is exposed to bromine and chlorine gases in a controlled reactor environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions: Methane, dibromochloronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include dibromochloronitroso derivatives with higher oxidation states.
Reduction: Amino derivatives of methane, dibromochloronitroso-.
Substitution: Various substituted methane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methane, dibromochloronitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing halogen and nitroso functionalities into organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of methane, dibromochloronitroso- involves its reactivity with various molecular targets. The compound can form reactive intermediates, such as radicals, which can interact with biological macromolecules like DNA, proteins, and lipids. These interactions can lead to modifications in the molecular structure and function, influencing biochemical pathways and cellular processes.
Similar Compounds:
Dibromochloromethane (CHBr2Cl): Similar in structure but lacks the nitroso group.
Tribromomethane (CHBr3): Contains three bromine atoms and no chlorine or nitroso groups.
Chlorodibromomethane (CHBr2Cl): Another halogenated methane derivative with similar properties.
Uniqueness: Methane, dibromochloronitroso- is unique due to the presence of both halogen and nitroso groups, which confer distinct reactivity and potential applications compared to other halogenated methanes. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Propiedades
| 73411-13-9 | |
Fórmula molecular |
CBr2ClNO |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
dibromo-chloro-nitrosomethane |
InChI |
InChI=1S/CBr2ClNO/c2-1(3,4)5-6 |
Clave InChI |
SBEWXCRGUOMHCR-UHFFFAOYSA-N |
SMILES canónico |
C(N=O)(Cl)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







